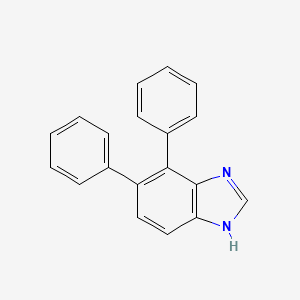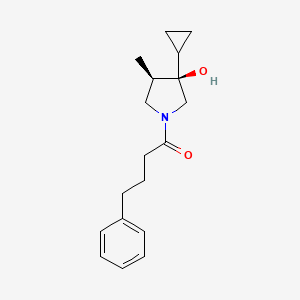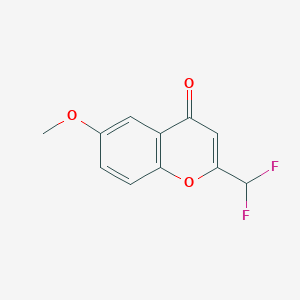![molecular formula C13H18ClNO2S B5510973 1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)
1-[(4-chlorobenzyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of molecules similar to “1-[(4-chlorobenzyl)sulfonyl]azepane” often involves complex organic reactions, including cycloaddition and functional group transformations. For instance, the synthesis of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes showcases the type of reactions that might be relevant to the synthesis of our molecule of interest, suggesting the utility of [3+2] cycloaddition reactions in constructing complex sulfonamide structures (Kadhim et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including “1-[(4-chlorobenzyl)sulfonyl]azepane,” is characterized by the presence of a sulfonyl group (-SO2-) attached to an azepane ring, a seven-membered cyclic amine. The chlorobenzyl group attached to the sulfonyl function adds to the molecule's complexity and influences its chemical behavior and interaction capabilities. Such structural elements are critical in determining the molecule's reactivity and physical properties.
Chemical Reactions and Properties
Sulfonamides, including those with azepane structures, participate in a variety of chemical reactions. They can act as electrophiles in substitution reactions or as bases in acid-base interactions. The presence of the sulfonyl group significantly impacts the electronic properties of the molecule, affecting its reactivity patterns (Carta et al., 2012).
科学的研究の応用
Azepanium Ionic Liquids
- Application : Azepanium ionic liquids, derived from azepane, show potential as room temperature ionic liquids. These liquids have applications in the polyamide industry and can mitigate disposal issues through transformations that avoid combustion. They demonstrate wide electrochemical windows, making them promising alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Rhodium-Catalyzed Substrate-Controlled C-C Bond Activation
- Application : Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, through rhodium-catalyzed and substrate-controlled selective C-C bond activation, can produce benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. These products have significant implications in organic synthesis (Chen et al., 2016).
Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst
- Application : A new nano-sized N-sulfonic acid catalyst shows efficacy in promoting the one-pot synthesis of hexahydroquinolines, which are important in pharmaceutical chemistry. This catalyst demonstrates reusability and high catalytic activity (Goli-Jolodar et al., 2016).
Electronic Transport in Poly(Azomethine Sulfone)s Thin Films
- Application : Poly(azomethine sulfone)s show semiconducting properties, with potential use in electronic devices. These materials, when used in thin films, display characteristics like temperature-dependent electrical conductivity, which can be crucial for semiconducting applications (Rusu et al., 2007).
Synthesis of Sulfonated Poly(Ether Sulfone)s for Fuel Cell Applications
- Application : Sulfonated poly(ether sulfone)s are prepared for fuel cell applications. These polymers form phase-separated structures that facilitate efficient proton conduction, crucial for enhancing the performance of fuel cells (Matsumoto et al., 2009).
Sulfonated Block Copolymers with Fluorenyl Groups
- Application : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, developed for fuel-cell applications, show higher proton conductivity and mechanical properties than some existing materials, indicating their potential in improving fuel cell efficiency (Bae et al., 2009).
特性
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c14-13-7-5-12(6-8-13)11-18(16,17)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERLLARUWYGJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)
![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)
![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)